molecular formula C26H34N2O4 B10903316 Bis[2-(dimethylamino)ethyl] 2,4-diphenyl-1,3-cyclobutanedicarboxylate

Bis[2-(dimethylamino)ethyl] 2,4-diphenyl-1,3-cyclobutanedicarboxylate

Cat. No.: B10903316
M. Wt: 438.6 g/mol
InChI Key: NHLVYTIDSRWCEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[2-(dimethylamino)ethyl] 2,4-diphenyl-1,3-cyclobutanedicarboxylate is a complex organic compound known for its unique structural properties and diverse applications. This compound features a cyclobutane ring substituted with two phenyl groups and two ester groups, each linked to a dimethylaminoethyl moiety. Its distinct structure makes it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(dimethylamino)ethyl] 2,4-diphenyl-1,3-cyclobutanedicarboxylate typically involves the reaction of 2,4-diphenyl-1,3-cyclobutanedicarboxylic acid with 2-(dimethylamino)ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce production costs. Additionally, solvent recycling and waste minimization strategies are employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Bis[2-(dimethylamino)ethyl] 2,4-diphenyl-1,3-cyclobutanedicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or thiols replace the dimethylaminoethyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Bis[2-(dimethylamino)ethyl] 2,4-diphenyl-1,3-cyclobutanedicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Bis[2-(dimethylamino)ethyl] 2,4-diphenyl-1,3-cyclobutanedicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester groups can undergo hydrolysis, releasing active intermediates that can modulate biological pathways. Additionally, the dimethylaminoethyl moieties can interact with cellular membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-(dimethylamino)ethyl) ether: A related compound with similar dimethylaminoethyl groups but lacking the cyclobutane and phenyl substituents.

    4,4′-Bis(dimethylamino)diphenyl carbinol: Contains dimethylamino groups and phenyl rings but differs in the central core structure.

Uniqueness

Bis[2-(dimethylamino)ethyl] 2,4-diphenyl-1,3-cyclobutanedicarboxylate is unique due to its cyclobutane ring, which imparts rigidity and distinct steric properties. This structural feature differentiates it from other compounds with similar functional groups, making it valuable for specific applications where rigidity and spatial arrangement are crucial.

Properties

Molecular Formula

C26H34N2O4

Molecular Weight

438.6 g/mol

IUPAC Name

bis[2-(dimethylamino)ethyl] 2,4-diphenylcyclobutane-1,3-dicarboxylate

InChI

InChI=1S/C26H34N2O4/c1-27(2)15-17-31-25(29)23-21(19-11-7-5-8-12-19)24(26(30)32-18-16-28(3)4)22(23)20-13-9-6-10-14-20/h5-14,21-24H,15-18H2,1-4H3

InChI Key

NHLVYTIDSRWCEA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)C1C(C(C1C2=CC=CC=C2)C(=O)OCCN(C)C)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.